Cas no 1091380-99-2 (1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide)

1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide is a fluorinated cyclopropane carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features two 4-fluorophenyl groups, enhancing its binding affinity and metabolic stability, making it a candidate for drug discovery targeting specific receptors or enzymes. The cyclopropane ring contributes to conformational rigidity, which may improve selectivity in biological interactions. This compound is of interest due to its synthetic versatility, allowing for further derivatization to optimize pharmacological properties. Its fluorinated aromatic moieties may also influence lipophilicity and bioavailability, supporting its utility in the development of bioactive molecules.
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide structure
1091380-99-2 structure
Product Name:1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide
CAS No:1091380-99-2
MF:C17H15F2NO
MW:287.303911447525
CID:5977069
PubChem ID:29705627
Update Time:2025-05-21

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide
    • 1091380-99-2
    • N-(4-fluorobenzyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
    • AKOS024509568
    • F5475-0044
    • N-(4-fluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
    • Inchi: 1S/C17H15F2NO/c18-14-5-1-12(2-6-14)11-20-16(21)17(9-10-17)13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21)
    • InChI Key: FLPJKJHKAFJUBK-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1(C(NCC2C=CC(=CC=2)F)=O)CC1

Computed Properties

  • Exact Mass: 287.11217043g/mol
  • Monoisotopic Mass: 287.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.1Ų

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide Pricemore >>

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Additional information on 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide

Comprehensive Overview of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide (CAS No. 1091380-99-2)

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide (CAS No. 1091380-99-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a cyclopropane core substituted with a carboxamide group and two 4-fluorophenyl moieties, making it a valuable scaffold for drug discovery and material science applications. Its unique structural attributes contribute to its potential in modulating biological targets, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound's CAS No. 1091380-99-2 is frequently searched in scientific databases, reflecting its relevance in modern medicinal chemistry. Researchers are particularly interested in its structure-activity relationship (SAR), which is critical for optimizing efficacy in therapeutic candidates. Recent trends in AI-driven drug discovery have further highlighted the importance of such compounds, as they serve as key intermediates in high-throughput screening and computational modeling.

One of the most discussed topics in relation to 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide is its role in addressing drug-resistant infections. With the rise of antimicrobial resistance (AMR), scientists are exploring novel chemical entities like this compound to develop next-generation antibiotics. Its fluorinated aromatic rings enhance metabolic stability, a feature highly sought after in pharmacokinetic optimization.

From a synthetic chemistry perspective, the preparation of CAS No. 1091380-99-2 involves multi-step organic reactions, including cyclopropanation and amide coupling. These methods are widely documented in peer-reviewed journals, making this compound a benchmark for studying stereoselective synthesis. Additionally, its X-ray crystallography data has been instrumental in understanding conformational preferences, which is vital for fragment-based drug design.

Environmental and regulatory considerations also play a role in the compound's applications. Unlike many fluorinated compounds, 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide has not been flagged for significant ecological toxicity, aligning with the growing demand for green chemistry solutions. This aspect is particularly appealing to industries aiming to reduce their carbon footprint while maintaining chemical efficacy.

In summary, 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide (CAS No. 1091380-99-2) represents a versatile and scientifically significant molecule. Its applications span from drug development to material innovation, driven by its robust chemical framework and adaptability to modern research paradigms. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in cutting-edge research.

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